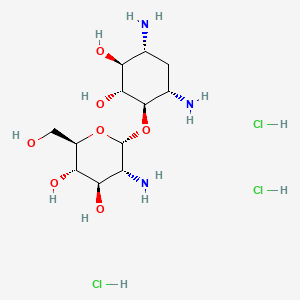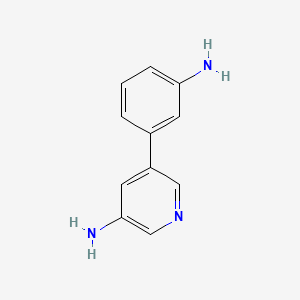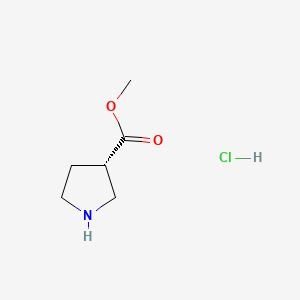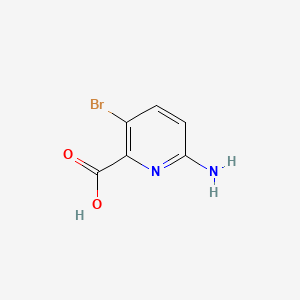![molecular formula C25H40Cl2N2O4 B581055 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride CAS No. 63434-11-7](/img/structure/B581055.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride is a chemical compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone, with additional dimethyl groups and hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine in the presence of a catalyst such as CuCl. This reaction forms an intermediate, which is then reduced using borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, its structural similarity to verapamil hydrochloride suggests it may act as a calcium channel blocker, affecting calcium ion flow in cells .
Comparison with Similar Compounds
Similar Compounds
Verapamil Hydrochloride: A well-known calcium channel blocker used in the treatment of hypertension and arrhythmias.
3,4-Dimethoxyphenylacetonitrile: An intermediate used in the synthesis of various pharmaceuticals.
Uniqueness
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride stands out due to its unique combination of functional groups and potential applications in multiple fields. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O4.2ClH/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6;;/h8-11,18-19H,7,12-17H2,1-6H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGMTAFQWFNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
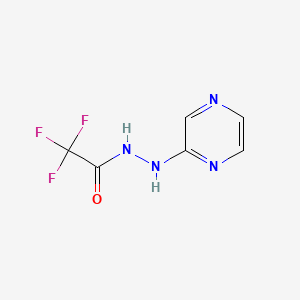
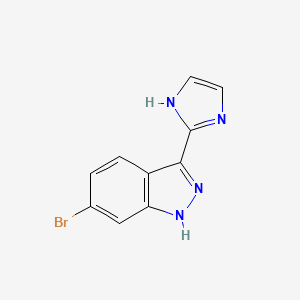
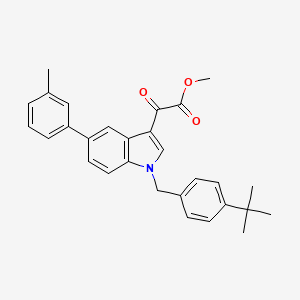
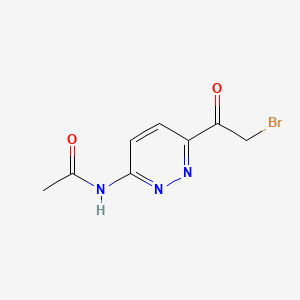

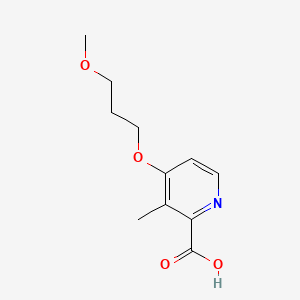
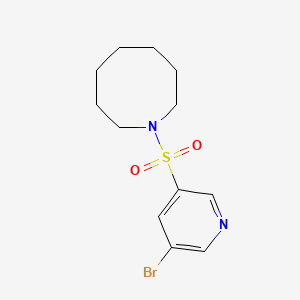
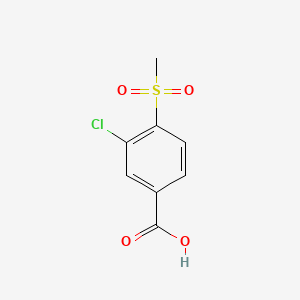

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
